molecular formula C15H14ClF4NO2 B15137306 (3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone

(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone

Cat. No.: B15137306
M. Wt: 351.72 g/mol
InChI Key: MCKSVUYTYTWRGF-UHFFFAOYSA-N
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Description

(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[44]nonan-1-yl)methanone is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and difluoro substituents: These groups can be introduced via halogenation reactions using reagents such as chlorine gas and fluorinating agents.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: In medicinal chemistry, (3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone may be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings with specific chemical resistance or mechanical properties.

Mechanism of Action

The mechanism by which (3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone exerts its effects would depend on its specific application. For instance, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • (3-Chloro-4-fluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone
  • (3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)ethanone

Comparison: Compared to similar compounds, (3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone may exhibit unique reactivity due to the presence of both chloro and difluoro substituents. These groups can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the spirocyclic structure may impart specific steric effects that can affect its interaction with biological targets or its physical properties in material applications.

Properties

Molecular Formula

C15H14ClF4NO2

Molecular Weight

351.72 g/mol

IUPAC Name

(3-chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone

InChI

InChI=1S/C15H14ClF4NO2/c16-9-5-8(6-10(17)11(9)18)12(22)21-7-15(19,20)13(23)14(21)3-1-2-4-14/h5-6,13,23H,1-4,7H2

InChI Key

MCKSVUYTYTWRGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C(CN2C(=O)C3=CC(=C(C(=C3)Cl)F)F)(F)F)O

Origin of Product

United States

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